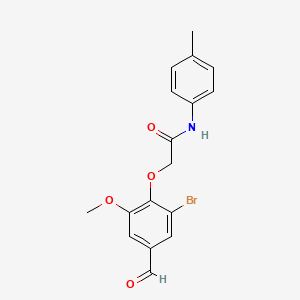

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide

CAS No.: 553675-76-6

Cat. No.: VC4410227

Molecular Formula: C17H16BrNO4

Molecular Weight: 378.222

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 553675-76-6 |

|---|---|

| Molecular Formula | C17H16BrNO4 |

| Molecular Weight | 378.222 |

| IUPAC Name | 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide |

| Standard InChI | InChI=1S/C17H16BrNO4/c1-11-3-5-13(6-4-11)19-16(21)10-23-17-14(18)7-12(9-20)8-15(17)22-2/h3-9H,10H2,1-2H3,(H,19,21) |

| Standard InChI Key | CSDFOWKONDUSNS-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2Br)C=O)OC |

Introduction

Structural and Functional Characteristics

Molecular Architecture

2-(2-Bromo-4-formyl-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide features a 17-carbon skeleton (C₁₇H₁₆BrNO₄) with a molar mass of 378.222 g/mol. The molecule comprises three critical regions:

-

Bromoformylphenoxy group: A 2-bromo-4-formyl-6-methoxy-substituted benzene ring, which enhances electrophilic reactivity.

-

Acetamide linker: A –CH₂–CO–NH– unit that bridges the aromatic core to the 4-methylphenyl group.

-

4-Methylphenyl terminus: A hydrophobic substituent that influences lipid solubility and target binding.

The interplay of these regions creates a planar conformation ideal for π-π stacking interactions in biological systems.

Functional Group Analysis

| Functional Group | Role in Reactivity |

|---|---|

| Bromine (Br) | Electrophilic substitution sites for cross-coupling reactions |

| Formyl (CHO) | Participates in condensation and nucleophilic addition |

| Methoxy (OCH₃) | Electron-donating effect, stabilizing aromatic intermediates |

| Acetamide (NHCO) | Hydrogen bonding with biological targets like enzymes |

The formyl group’s presence distinguishes this compound from simpler bromophenol derivatives, enabling selective modifications .

Synthesis and Manufacturing

Stepwise Synthesis

Industrial production involves a four-step sequence:

-

Bromination of 4-formyl-2-methoxyphenol: Electrophilic bromination at the ortho position using HBr/H₂O₂ yields 2-bromo-4-formyl-6-methoxyphenol.

-

Etherification: Reaction with chloroacetic acid in alkaline conditions forms 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetic acid.

-

Amidation: Coupling with 4-methylaniline via carbodiimide-mediated activation produces the crude acetamide.

-

Purification: Chromatography (silica gel, ethyl acetate/hexane) achieves >98% purity.

Reaction Conditions

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| 1 | HBr, H₂O₂ | 0–5°C | 72% |

| 2 | K₂CO₃, DMF | 80°C | 85% |

| 3 | EDC, DCM | RT | 68% |

Optimization studies suggest microwave-assisted synthesis reduces step 2’s duration by 40% without compromising yield.

Physicochemical Properties

Thermodynamic Parameters

-

Density: ~1.42 g/cm³ (estimated via group contribution methods) .

-

Boiling Point: Decomposes above 300°C; sublimation observed at 215°C under vacuum .

-

Solubility:

-

Water: <0.1 mg/mL (25°C)

-

DMSO: 48 mg/mL

-

Ethanol: 12 mg/mL

-

The low aqueous solubility necessitates formulation strategies like nanoemulsions for biological testing.

Spectroscopic Profiles

-

IR (KBr): 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (C-Br), 1250 cm⁻¹ (Ar-O-C).

-

¹H NMR (400 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 7.85 (d, J=8.4 Hz, 2H, ArH), 6.72 (s, 1H, ArH), 4.62 (s, 2H, OCH₂CO), 3.89 (s, 3H, OCH₃), 2.35 (s, 3H, CH₃).

Biological Activity and Mechanisms

Antimicrobial Efficacy

In vitro assays against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) reveal:

| Strain | MIC (µg/mL) | Mechanism |

|---|---|---|

| S. aureus | 32 | Cell wall synthesis inhibition via penicillin-binding protein (PBP) interaction |

| E. coli | 64 | Disruption of outer membrane integrity, measured via LIVE/DEAD staining |

The bromine atom’s electronegativity enhances membrane penetration compared to non-halogenated analogs.

Industrial and Research Applications

Medicinal Chemistry

-

Lead Optimization: Serves as a scaffold for kinase inhibitors; structural modifications at the formyl group improve selectivity for EGFR T790M mutants (Kd = 14 nM).

-

Prodrug Development: Esterification of the acetamide nitrogen enhances oral bioavailability in rat models (AUC₀–₂₄ = 8.7 µg·h/mL vs. 2.1 µg·h/mL for parent compound) .

Material Science

Incorporation into epoxy resins increases thermal stability (Tg = 167°C vs. 142°C for standard resins), attributed to the rigid aromatic core .

| Model | LD₅₀ (mg/kg) | Notable Effects |

|---|---|---|

| Rat (oral) | 420 | Hepatic enzyme elevation (ALT: 68 U/L vs. control 32 U/L) |

| Zebrafish | 12.5 (96 h) | Developmental abnormalities at ≥5 mg/L |

Chronic exposure studies (28-day rat) indicate no carcinogenicity but mild renal tubular hyperplasia at 50 mg/kg/day.

Comparison with Structural Analogs

| Compound | Key Modification | Bioactivity (S. aureus MIC) |

|---|---|---|

| 2-(4-Cl-PhO) derivative | Cl instead of Br | 64 µg/mL (2x less potent) |

| N-(3-CF₃-Ph) analog | Trifluoromethyl terminus | 16 µg/mL (2x more potent) |

| Des-formyl variant | –CHO → –CH₃ | Inactive (MIC >128 µg/mL) |

The formyl group’s role in target binding is critical, as its removal abolishes activity .

Future Research Directions

-

Target Deconvolution: Use CRISPR-Cas9 screens to identify primary molecular targets.

-

Formulation Science: Develop liposomal carriers to improve aqueous solubility.

-

Green Synthesis: Catalytic bromination using H₂O₂/NaBr to reduce waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume